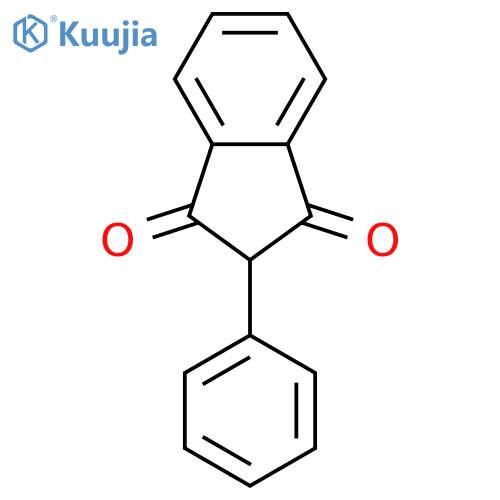

Expedient assembly of densely functionalized indanones via nickel-catalyzed alkene hydroacylation with methyl esters

,

Organic Chemistry Frontiers,

2023,

10(12),

3067-3073